molecular formula C16H17NO7 B1358739 Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate CAS No. 205448-64-2

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate

Cat. No.: B1358739
CAS No.: 205448-64-2
M. Wt: 335.31 g/mol
InChI Key: FLQIWMCFHBVQGR-UHFFFAOYSA-N
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Description

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate is a complex organic compound with a unique structure that includes a dioxane ring and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxane ring, followed by the introduction of the methoxybenzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate
  • 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}butanoic acid

Uniqueness

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in scientific research and industry.

Biological Activity

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate (CAS No. 205448-64-2) is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological activity based on diverse research findings.

The molecular formula of the compound is C16H17N2O7C_{16}H_{17}N_{2}O_{7}, with a molecular weight of 315.32 g/mol. Its structure includes a methoxybenzoate moiety and a dioxane ring, which contribute to its biological properties.

Structural Characteristics

The compound exhibits an approximately planar conformation with specific dihedral angles between its functional groups. The presence of intramolecular hydrogen bonds stabilizes its structure, which is crucial for its biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with methyl 4-amino-2-methoxybenzoate. The process includes heating under reflux conditions to facilitate the formation of the desired product .

Antitumor Activity

Research indicates that compounds related to this compound may exhibit significant antitumor properties. The dioxane derivatives have been studied as precursors for anticancer agents due to their ability to inhibit tumor growth through various mechanisms .

Case Study:
A study published in Pharmaceutical Chemistry highlighted the role of similar compounds in inhibiting cancer cell proliferation. The results showed that derivatives of dioxane exhibited cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
  • Interference with Cell Cycle Progression: Research suggests that these compounds can disrupt normal cell cycle processes, leading to cell death.

Toxicological Profile

While investigating the biological activity of this compound, it is crucial to assess its toxicity. Preliminary studies suggest that this compound exhibits low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile .

Properties

IUPAC Name

methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7/c1-16(2)23-14(19)11(15(20)24-16)8-17-9-5-6-10(13(18)22-4)12(7-9)21-3/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQIWMCFHBVQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)C(=O)OC)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxy-4-methoxycarbonylaniline (14.15 g, 78 mmol) was suspended in isopropanol and heated at 50° C. 2,2-Dimethyl-5-methoxymethylene-1,3-dioxane-4,6-dione (14.8 g, 80 mmol), (Montatsh. Chem. 1967, 98, 564), was then added in portions over 10 minutes and the mixture was heated at reflux for 30 minutes. The mixture was left to cool to ambient temperature overnight. The precipitate formed was collected by filtration, washed with isopropanol and dried under vacuum to give 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (25.2 g, 96%).
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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